molecular formula C15H11FO4 B6406207 2-(5-Carboxy-2-fluorophenyl)-5-methylbenzoic acid CAS No. 1261904-57-7

2-(5-Carboxy-2-fluorophenyl)-5-methylbenzoic acid

Cat. No.: B6406207
CAS No.: 1261904-57-7
M. Wt: 274.24 g/mol
InChI Key: PSJAESJDFRTQPK-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-5-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxy-2-fluorophenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Sandmeyer Reaction: The diazonium salt is reacted with a copper(I) halide to introduce the fluorine atom.

    Carboxylation: The resulting fluorinated compound is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

    Methylation: Finally, the methyl group is introduced using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxy-2-fluorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

    Esterification: Sulfuric acid as a catalyst with methanol or ethanol.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Fluorine-substituted derivatives.

    Esterification: Methyl or ethyl esters.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-5-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid
  • 2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid
  • 3-(5-Carboxy-2-fluorophenyl)-5-chlorobenzoic acid

Uniqueness

2-(5-Carboxy-2-fluorophenyl)-5-methylbenzoic acid is unique due to the specific positioning of the carboxylic acid, fluorine, and methyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity, binding properties, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(5-carboxy-2-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-2-4-10(12(6-8)15(19)20)11-7-9(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJAESJDFRTQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690951
Record name 6'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-57-7
Record name [1,1′-Biphenyl]-2,3′-dicarboxylic acid, 6′-fluoro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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